3-[(1-Cyclopentyl-5-fluoroindazol-3-yl)amino]pyridine-4-carboxylic acid
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Overview
Description
BDBM50158794 is a chemical compound known for its ability to inhibit the activity of lysine-specific demethylase 4C
Preparation Methods
The preparation of BDBM50158794 involves several synthetic routes and reaction conditions. One common method includes the use of pharmaceutically acceptable salts of N-(3-chloro-5-(trifluoromethyl)phenyl)-3-((6-(4-hydroxypiperidin-1-yl)imidazo[1,2-b]pyridazin-3-yl)ethynyl)-2-methylbenzamide. The crystalline forms and preparation methods of this compound have been documented in various patents .
Chemical Reactions Analysis
BDBM50158794 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include various solvents, catalysts, and temperature controls. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
BDBM50158794 has a wide range of scientific research applications. In chemistry, it is used as a reagent for studying the inhibition of lysine-specific demethylase 4C. In biology, it is used to investigate the role of demethylases in gene expression and regulation.
Mechanism of Action
The mechanism of action of BDBM50158794 involves the inhibition of lysine-specific demethylase 4C. This enzyme is responsible for the removal of methyl groups from lysine residues on histone proteins, which play a crucial role in the regulation of gene expression. By inhibiting this enzyme, BDBM50158794 can modulate gene expression and potentially affect various biological pathways .
Comparison with Similar Compounds
BDBM50158794 is unique in its ability to specifically inhibit lysine-specific demethylase 4C. Similar compounds include other inhibitors of lysine-specific demethylases, such as GSK-J1 and IOX1. BDBM50158794 has distinct structural features and inhibitory properties that set it apart from these other compounds .
Properties
Molecular Formula |
C18H17FN4O2 |
---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
3-[(1-cyclopentyl-5-fluoroindazol-3-yl)amino]pyridine-4-carboxylic acid |
InChI |
InChI=1S/C18H17FN4O2/c19-11-5-6-16-14(9-11)17(22-23(16)12-3-1-2-4-12)21-15-10-20-8-7-13(15)18(24)25/h5-10,12H,1-4H2,(H,21,22)(H,24,25) |
InChI Key |
LJHFNRZRNINLGH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)N2C3=C(C=C(C=C3)F)C(=N2)NC4=C(C=CN=C4)C(=O)O |
Origin of Product |
United States |
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